cis-Dichlorobis(dimethylsulfoxido)platinum(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

C-F Activation Precatalyst

cis-Dichlorobis(dimethylsulfoxido)platinum(II) has emerged as an effective precatalyst for C-F (carbon-fluorine) bond activation in scientific research. This specific type of activation is crucial for the functionalization of fluorinated molecules, which are a vital class of compounds in pharmaceuticals and materials science []. Studies have demonstrated the ability of cis-Dichlorobis(dimethylsulfoxido)platinum(II) to activate the C-F bond in polyfluorinated aryl imines (molecules containing a carbon-nitrogen double bond and multiple fluorine atoms on the aromatic ring). This activation paves the way for further chemical transformations of these molecules [].

Methane Oxidation Catalyst

Another application of cis-Dichlorobis(dimethylsulfoxido)platinum(II) in scientific research lies in its role as a catalyst for methane oxidation. Methane, the main component of natural gas, is a valuable energy source. However, its direct conversion to usable products can be challenging. Researchers have explored the use of cis-Dichlorobis(dimethylsulfoxido)platinum(II) as a catalyst in oleum-mediated (using a mixture of sulfur trioxide and sulfuric acid) methane oxidation. This process converts methane into methyl bisulfate, a valuable chemical intermediate [].

Precursor for Cyclometalated Complexes

cis-Dichlorobis(dimethylsulfoxido)platinum(II) also serves as a precursor for the synthesis of cyclometalated complexes in scientific research. Cyclometalated complexes are a class of organometallic compounds where a metal center is bonded to a carbon atom that is part of a ring structure. These complexes exhibit unique properties and find applications in catalysis and material science []. By using cis-Dichlorobis(dimethylsulfoxido)platinum(II) as a starting material, researchers can synthesize various cyclometalated platinum complexes for further investigation.

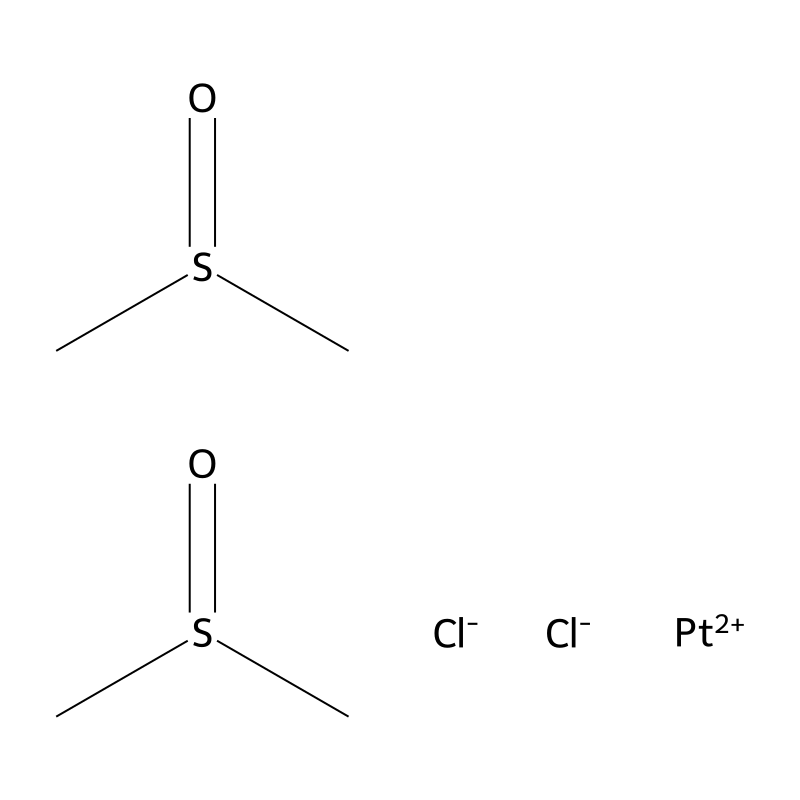

cis-Dichlorobis(dimethylsulfoxido)platinum(II), abbreviated as cis-Pt(DMSO)2Cl2, is a coordination complex containing platinum(II) as the central metal atom. It is a white crystalline solid commonly used as a precursor for other platinum compounds ([1]).

Molecular Structure Analysis

The molecule has a square planar geometry with the platinum(II) ion in the center bonded to two chloride (Cl) ligands and two dimethyl sulfoxide (DMSO) ligands in a cis configuration, meaning the two DMSO ligands are positioned adjacent to each other ([1]). This structure is attributed to the hybridization of the platinum(II) d orbitals, forming four sp2 hybrid orbitals for bonding with the ligands ([2]).

Chemical Reactions Analysis

One important reaction of cis-Pt(DMSO)2Cl2 is its conversion to other platinum complexes. For instance, it can react with various ligands (L) to undergo substitution reactions, replacing the chloride ligands. A general equation for this reaction is shown below:

Pt(DMSO)2Cl2 + 2L → Pt(DMSO)2L2 + 2Cl¯

where L represents incoming ligands ([1]).

Another application of cis-Pt(DMSO)2Cl2 is as a catalyst in the oxidation of methane to methyl bisulfate using oleum (a concentrated sulfuric acid solution) ([1]).